molecular formula C13H20N2O2 B3152321 Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate CAS No. 733783-08-9

Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate

Cat. No.: B3152321
CAS No.: 733783-08-9
M. Wt: 236.31 g/mol
InChI Key: WMXOJIRDURAZOB-UHFFFAOYSA-N
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Description

“Methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate” is a chemical compound. It contains a total of 37 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzoate group (a benzene ring attached to a carboxylate group), which is further substituted with a dimethylaminoethylaminomethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .

Scientific Research Applications

Bioactive Compound Synthesis

"Methyl-2-formyl benzoate" is recognized for its role as a bioactive precursor in organic synthesis, due to its array of pharmacological activities including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the search of new bioactive molecules, highlighting its synthetic versatility and importance in the pharmaceutical industry (Farooq & Ngaini, 2019).

Amyloid Imaging in Alzheimer's Disease

Research on "Amyloid imaging in Alzheimer's disease" involves compounds that can be synthesized using methodologies related to methyl 4-(((2-(dimethylamino)ethyl)amino)methyl)benzoate. These compounds are studied for their potential in early detection and evaluation of new antiamyloid therapies in Alzheimer's disease, indicating the importance of precise chemical synthesis in developing diagnostic tools (Nordberg, 2007).

Health Benefits of Structurally Similar Compounds

Research on "4,4-Dimethyl phytosterols" reveals the health benefits of structurally similar compounds, indicating potential in disease prevention and involvement in the endogenous cannabinoid system. This suggests a broad applicability of methylated compounds in nutritional science and pharmacology (Zhang et al., 2019).

Analytical Techniques and Biopolymer Research

In the study "Xylan derivatives and their application potential," the modification and analysis of biopolymers demonstrate the importance of advanced chemical synthesis techniques. Such methodologies could be applicable in the synthesis and application of this compound in materials science and biotechnology (Petzold-Welcke et al., 2014).

Toxicology and Pharmacokinetics of New Psychoactive Substances

Research into the toxicology and pharmacokinetics of novel synthetic opioids showcases the importance of understanding the effects and degradation pathways of chemical compounds, including those structurally similar to this compound. This is crucial in assessing the potential risks and benefits of their medical or recreational use (Sharma et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is a derivative of 4-aminobenzoate , which is a key precursor in the biosynthesis of folic acid and has a role in bacterial survival.

Result of Action

It is known to be used as a photo-initiator with strong estrogenic activity , which suggests it may have effects on cellular processes influenced by estrogen.

Action Environment

As a photo-initiator, its activity may be influenced by light exposure .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of photosensitive materials , suggesting that it may interact with light-sensitive proteins or enzymes in biochemical reactions

Cellular Effects

Given its use in photosensitive materials , it may influence cellular processes related to light sensitivity or phototransduction

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)ethylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-15(2)9-8-14-10-11-4-6-12(7-5-11)13(16)17-3/h4-7,14H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXOJIRDURAZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-formylbenzoate (25 g) in methylene chloride (250 mL) is added successively N,N-dimethylethylenediamine (67 g), acetic acid (87 mL), and sodium triacetoxyborohydride (50.6 g). The mixture is stirred at room temperature overnight. The reaction mixture is concentrated in vacuo and to the residue is added a saturated potassium carbonate solution. The mixture is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give methyl 4-[[[2-(dimethylamino)ethyl]amino]methyl]-benzoate (31.9 g, yield; 89%) as a colorless oil. MS (APCI) m/z: 237 [M+H]+
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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